molecular formula C19H21FN2O3S B2965431 N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide CAS No. 954608-22-1

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2965431
CAS No.: 954608-22-1
M. Wt: 376.45
InChI Key: AFFCCXGLMIMUOG-UHFFFAOYSA-N
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Description

N-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a pyrrolidin-5-one core substituted with a 4-fluorophenyl group and a 2,4-dimethylbenzenesulfonamide moiety. Its molecular formula is C₁₉H₂₁FN₂O₃S, with a molecular weight of ~376.4 g/mol. Key structural elements include:

  • Pyrrolidin-5-one core: A five-membered lactam ring that may influence conformational flexibility and hydrogen-bonding interactions.
  • 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability compared to non-halogenated analogs.
  • 2,4-Dimethylbenzenesulfonamide: Introduces steric bulk and modulates electronic properties via methyl substituents.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-13-3-8-18(14(2)9-13)26(24,25)21-11-15-10-19(23)22(12-15)17-6-4-16(20)5-7-17/h3-9,15,21H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFCCXGLMIMUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidinone ring , a fluorophenyl group , and a benzenesulfonamide moiety , which contribute to its biological activity. The molecular formula is C18H20F1N2O3SC_{18}H_{20}F_{1}N_{2}O_{3}S with a molecular weight of approximately 416.4 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exhibit enzyme inhibition or receptor binding, leading to various biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, potentially altering metabolic processes.
  • Receptor Interaction : It may bind to specific receptors, modulating their activity and influencing physiological responses.

Biological Activity Overview

Research indicates that this compound has potential applications in several areas:

  • Anticonvulsant Activity : Preliminary studies suggest that compounds with similar structures exhibit anticonvulsant properties by modulating neurotransmitter levels and protecting against oxidative stress in animal models of epilepsy .
  • Neuroprotective Effects : The compound may have neuroprotective effects, possibly through the scavenging of reactive oxygen species and modulation of neurochemical profiles in the brain .

Case Study 1: Anticonvulsant Activity

A study investigated the effects of structurally similar compounds on seizure models in zebrafish. The results indicated that these compounds could significantly reduce seizure frequency and severity by enhancing serotonergic signaling and reducing oxidative stress markers .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of related sulfonamide compounds. It was found that these compounds could protect neuronal cells from apoptosis induced by excitotoxic agents, suggesting a potential therapeutic role in neurodegenerative diseases .

Data Tables

Property Value
Molecular FormulaC18H20F1N2O3SC_{18}H_{20}F_{1}N_{2}O_{3}S
Molecular Weight416.4 g/mol
CAS Number955256-09-4
Anticipated Biological ActivityAnticonvulsant, Neuroprotective

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

N-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide (CAS 954634-13-0)
  • Molecular Formula : C₁₉H₂₁ClN₂O₃S
  • Molecular Weight : 392.9 g/mol
  • Key Differences :
    • Halogen Substitution : Chlorine replaces fluorine at the para position of the phenyl ring. Chlorine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to fluorine.
    • Electronic Effects : The electron-withdrawing nature of chlorine could alter binding affinity to targets sensitive to electronic perturbations.

Sulfonamide Derivatives with Heterocyclic Moieties

2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide (CAS 1040679-93-3)
  • Molecular Formula : C₂₀H₁₇FN₄O₄S₂
  • Molecular Weight : 508.5 g/mol
  • The oxadiazole may improve metabolic stability by resisting hydrolysis. N-Methyl and Methoxy Groups: Increase steric bulk and solubility compared to the dimethylbenzenesulfonamide group in the target compound.
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Molecular Weight : 589.1 g/mol
  • Melting Point : 175–178°C
  • Key Differences: Pyrazolo-Pyrimidine-Chromenone Scaffold: A complex heterocyclic system that likely enhances target selectivity but complicates synthesis. Dual Fluorine Substituents: May improve binding to hydrophobic pockets in enzymes compared to the single fluorine in the target compound.

Pyrrolidinone-Based Analogs from CAS Index

  • N-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyloxy)acetamide (CAS 905663-89-0)
    • Substituent : m-Tolyloxy acetamide instead of benzenesulfonamide.
    • Implications : Reduced acidity of the acetamide group compared to sulfonamide may alter hydrogen-bonding interactions .
  • N-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide (CAS 905664-54-2) Substituent: Bulky diphenylpropanamide group.

Physicochemical and Pharmacokinetic Trends

Molecular Weight and Lipophilicity

  • The target compound’s molecular weight (~376.4 g/mol) is lower than analogs like the pyrazolo-pyrimidine derivative (589.1 g/mol), suggesting better bioavailability .
  • Chlorine and bulky substituents (e.g., diphenylpropanamide) increase lipophilicity, which may improve tissue penetration but hinder solubility .

Electronic and Steric Effects

  • Methyl groups on the benzenesulfonamide (target compound) introduce steric hindrance, possibly reducing off-target interactions compared to unsubstituted sulfonamides .

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